5-Phenyl-5H-pyrido[3,2-b]indole
CAS No.: 1541200-53-6
Cat. No.: VC2848690
Molecular Formula: C17H12N2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
![5-Phenyl-5H-pyrido[3,2-b]indole - 1541200-53-6](/images/structure/VC2848690.png)
Specification
CAS No. | 1541200-53-6 |
---|---|
Molecular Formula | C17H12N2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 5-phenylpyrido[3,2-b]indole |
Standard InChI | InChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17/h1-12H |
Standard InChI Key | NGQWQTGGMORPSA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3 |
Introduction
Chemical Properties and Structure
Structural Characteristics
The compound features a tricyclic core structure consisting of an indole fused with a pyridine ring, forming the pyrido[3,2-b]indole skeleton (also known as δ-carboline) . The distinctive feature of this particular derivative is the phenyl group attached at the N-5 position, which extends the conjugated system and potentially influences its electronic properties and interactions. The core structure resembles that of the parent compound δ-carboline, but with the additional phenyl substituent that modifies its properties and potential applications .
Physical and Chemical Properties
The key physical and chemical properties of 5-Phenyl-5H-pyrido[3,2-b]indole are summarized in the following table:
Property | Value | Source |
---|---|---|
CAS Number | 1541200-53-6 | |
Molecular Formula | C17H12N2 | |
Molecular Weight | 244.29 g/mol | |
IUPAC Name | 5-phenylpyrido[3,2-b]indole | |
Physical Appearance | Crystalline solid | |
Purity (typical) | >98.0% |
The compound's molecular structure includes 17 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms arranged in a specific configuration that determines its chemical behavior . This configuration features an N-phenyl bond at position 5, which distinguishes it from the unsubstituted parent compound δ-carboline .
Identification and Characterization
Various analytical identifiers and spectroscopic methods are used to characterize and confirm the identity of 5-Phenyl-5H-pyrido[3,2-b]indole. These identifiers are critical for researchers to ensure the compound's authenticity and purity.
Chemical Identifiers
Identifier Type | Value | Source |
---|---|---|
InChI | InChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17 | |
InChIKey | NGQWQTGGMORPSA-UHFFFAOYSA-N | |
SMILES | C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3 | |
Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3 | |
PubChem Compound ID | 57872542 |
These identifiers provide standardized ways to reference the compound in chemical databases and literature, enabling researchers to accurately identify and discuss the molecule in scientific contexts.
Relation to Parent Structure
5-Phenyl-5H-pyrido[3,2-b]indole is a derivative of δ-carboline (5H-Pyrido[3,2-b]indole), which has the CAS number 245-08-9 and molecular formula C11H8N2 . The phenyl substitution at the N-5 position distinguishes this derivative from the parent compound, potentially altering its physical, chemical, and biological properties. The parent compound, δ-carboline, belongs to a family of heterocyclic alkaloids that have been studied for various biological activities .
Concentration | Volume Required for | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 4.0935 mL | 20.4675 mL | 40.935 mL |
5 mM | 0.8187 mL | 4.0935 mL | 8.187 mL |
10 mM | 0.4093 mL | 2.0467 mL | 4.0935 mL |
This table serves as a reference for researchers preparing solutions at various concentrations for experimental use. The appropriate solvent should be selected based on the specific requirements of the experiment and the solubility characteristics of the compound .
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